molecular formula C22H27N3O3 B2505577 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea CAS No. 894017-33-5

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea

Cat. No.: B2505577
CAS No.: 894017-33-5
M. Wt: 381.476
InChI Key: CVNMYSXCLPOWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a chemical compound with the molecular formula C22H27N3O3 and a molecular weight of 381.47 g/mol . It belongs to the chemical class of diarylurea derivatives, a group of compounds known for their diverse and promising biological activities in scientific research . While the specific research applications for this particular analog are not fully detailed in the literature, structurally related diarylurea compounds have been investigated as tyrosine kinase inhibitors with antitumor properties . Furthermore, this class of molecules has shown potential for drug repurposing in areas such as antimicrobial, antiviral, and anti-inflammatory research, making them interesting tools for multitarget therapeutic strategies, especially in the context of emerging diseases . Some urea derivatives also demonstrate cytoprotective properties and the ability to modulate cell proliferation, which are valuable areas of study in cell biology . This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16(11-12-17-7-4-3-5-8-17)23-22(27)24-18-13-21(26)25(15-18)19-9-6-10-20(14-19)28-2/h3-10,14,16,18H,11-13,15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMYSXCLPOWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidinone ring and various aromatic substituents, suggests potential biological activity across different therapeutic areas. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C22H30N2O3\text{C}_{22}\text{H}_{30}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, impacting signaling pathways that regulate mood, cognition, and pain perception.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit varying degrees of antimicrobial activity. For instance, a study reported moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis when tested on related compounds .

Anticancer Properties

The compound's potential anticancer properties have been explored through various studies. Notably, certain derivatives have shown efficacy in inhibiting cancer cell lines by targeting pathways involved in tumor growth and metastasis. For example, compounds with similar structures have demonstrated inhibition of PI3 kinase and mTOR pathways, which are crucial in cancer progression .

Case Study 1: Antibacterial Screening

In a comparative study involving synthesized derivatives of related compounds, several exhibited significant antibacterial activity. The most active derivatives had IC50 values ranging from 0.63 µM to 6.28 µM against specific bacterial strains . This suggests that modifications to the core structure can enhance biological efficacy.

Case Study 2: Anticancer Activity

A derivative of the compound was tested for its cytotoxic effects on small-cell lung cancer (SCLC) cell lines. Results showed a dose-dependent cytotoxicity with significant induction of apoptosis in cancer cells while sparing normal cells . This highlights the therapeutic potential of such compounds in targeted cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialSalmonella typhi2.14
AntibacterialBacillus subtilis0.63
AnticancerSCLC Cell Line (NCI-H196)5.00
Enzyme InhibitionUrease1.13

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea exhibit significant antitumor effects. A study involving urea derivatives tested against the National Cancer Institute's NCI-60 human cancer cell lines revealed promising results. Here are some key findings:

Cancer Type GI50 (µM)
Non-small lung cancer1.7
Prostate cancer15.9
Ovarian cancer25.9

These results suggest that structural modifications can enhance the compound's efficacy against various cancer types, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound's derivatives have also shown potential antimicrobial properties. Urea derivatives are known for their broad-spectrum antibacterial effects. The following minimum inhibitory concentrations (MIC) have been observed:

Pathogen MIC (µg/mL)
Staphylococcus aureus0.03–0.06
Streptococcus pyogenes0.06–0.12
Haemophilus influenzae0.25–1

These findings indicate that the compound may be effective against bacterial infections, which could be beneficial in clinical settings .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and cyclization processes. The presence of both the pyrrolidine and phenylbutan moieties is crucial for its biological activity, enhancing binding affinity to target proteins involved in tumor growth and bacterial resistance.

Example Synthetic Route

A simplified synthetic route could include:

  • Formation of the pyrrolidine core via cyclization.
  • Substitution reactions to introduce the methoxyphenyl and phenylbutan moieties.

This multi-step approach allows for the fine-tuning of the compound's properties to optimize its biological activity .

Case Studies and Research Findings

Several studies highlight the biological relevance of similar compounds:

Antitumor Efficacy

A recent study reported that urea derivatives exhibited selective cytotoxicity against various cancer cell lines, with significant differences in efficacy based on structural modifications. For example, compounds with specific substituents demonstrated enhanced growth inhibition in melanoma and renal cancer cell lines .

Antimicrobial Properties

Another investigation focused on thiazole-containing urea derivatives, demonstrating promising antibacterial activity against common pathogens. These studies support the notion that modifications can enhance therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The positional isomer 3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-phenylbutan-2-yl)urea (CAS 877640-41-0) shares the same molecular formula but differs in the methoxy group’s placement (para vs. meta on the phenyl ring).

Brominated analogs , such as 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894020-63-4), introduce a bromine atom and methyl group to the aryl urea moiety. This increases molecular weight (418.3 g/mol ) and lipophilicity, which may enhance membrane permeability but reduce solubility .

Aryl Urea Derivatives with Diverse Substituents

Compounds like 1-(4-cyanophenyl)-3-(3-methoxyphenyl)urea (6l, m/z 268.1 [M+H]⁺) and 1-(4-cyanophenyl)-3-(3,5-di(trifluoromethyl)phenyl)urea (6m, m/z 373.4 [M+H]⁺) from illustrate the impact of electron-withdrawing groups (e.g., -CN, -CF₃) on urea derivatives.

Complex Urea-Thiazole Hybrids

describes urea derivatives conjugated with thiazole and piperazine moieties (e.g., 11l , m/z 496.3 [M+H]⁺ ). These hybrids exhibit significantly higher molecular weights (e.g., 466–602 g/mol) due to extended aromatic systems and polar functional groups. Such structural complexity may improve selectivity for specific enzymes (e.g., kinases) but could compromise pharmacokinetic properties like oral bioavailability .

Structural and Functional Implications

Key Structural Differences and Trends

Compound Substituents Molecular Weight (g/mol) Notable Features

Q & A

Q. What are the key synthetic steps and challenges in preparing this compound?

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) under controlled conditions .
  • Urea linkage introduction : Reaction of intermediates with isocyanate derivatives (e.g., 3-methoxyphenyl isocyanate) .
  • Purification : Techniques like recrystallization or column chromatography are critical to achieve >95% purity, as impurities can skew biological assay results . Common challenges : Low yields during cyclization due to steric hindrance, and purification difficulties from byproducts like unreacted isocyanates .

Q. Which analytical methods are most reliable for structural confirmation?

A combination of spectroscopic and chromatographic techniques is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrrolidinone carbonyl at ~170 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₂O₃: 391.2121) .
  • HPLC : Assesses purity (>95% by UV detection at 254 nm) .

Q. How should researchers evaluate its chemical stability under experimental conditions?

  • Hydrolysis : Test stability in acidic/basic buffers (e.g., pH 2–12) at 37°C. Urea bonds are prone to hydrolysis under strong acidic conditions, generating aryl amines .
  • Oxidation/Reduction : Expose to agents like H₂O₂ (oxidation) or NaBH₄ (reduction). The pyrrolidinone ring is stable to mild oxidants but may degrade under harsh conditions .
  • Storage : Store at –20°C in anhydrous DMSO to prevent degradation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents : Compare analogs with varied groups (e.g., replace 3-methoxyphenyl with 4-fluorophenyl to assess electronic effects on bioactivity) .
  • Assay selection : Use enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., radioligand displacement) to quantify activity changes .
  • Data correlation : Apply computational tools (e.g., molecular docking) to link structural features with activity trends .

Q. How to resolve contradictions in reported bioactivity data?

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Standardized protocols : Use validated assays (e.g., IC₅₀ determination via dose-response curves) .
  • Purity verification : Re-test compounds with HPLC-MS to exclude degradation products .
  • Control experiments : Compare with known inhibitors (e.g., staurosporine for kinase assays) to calibrate results .

Q. What are the methodological considerations for scaling up synthesis?

  • Flow chemistry : Optimize continuous flow reactors for exothermic steps (e.g., urea bond formation) to improve safety and yield .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

Q. How to investigate its mechanism of action in enzyme inhibition?

  • Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive/non-competitive binding .
  • Thermal shift assays : Monitor enzyme melting temperature (Tm) shifts to confirm target engagement .
  • Mutagenesis : Engineer enzymes with altered active sites (e.g., Ala substitutions) to identify binding residues .

Q. How to address conflicting results in enzyme inhibition studies?

  • Buffer optimization : Test different ionic strengths/pH levels, as enzyme activity can vary significantly (e.g., trypsin vs. chymotrypsin) .
  • Co-crystallization : Resolve X-ray structures of the compound-enzyme complex to confirm binding mode .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .

Q. How to compare reactivity with structural analogs?

  • Competition experiments : React analogs under identical conditions (e.g., H₂O₂ oxidation) and monitor product ratios via GC-MS .
  • Computational modeling : Calculate Fukui indices to predict nucleophilic/electrophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.